molecular formula C16H10Br2N2 B13360996 4,4'-(2,5-Dibromo-1,4-phenylene)dipyridine

4,4'-(2,5-Dibromo-1,4-phenylene)dipyridine

Cat. No.: B13360996
M. Wt: 390.07 g/mol
InChI Key: PQFVIWWYDZQDFI-UHFFFAOYSA-N
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Description

4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine is a chemical compound with the molecular formula C16H10Br2N2. It is a derivative of pyridine, featuring two bromine atoms attached to a phenylene ring, which is further connected to two pyridine rings. This compound is known for its applications in various fields, including materials science and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine typically involves the bromination of 1,4-dipyridylbenzene. The reaction is carried out using bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic frameworks .

Scientific Research Applications

4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various applications in catalysis and materials science. The compound’s bromine atoms also provide reactive sites for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2,5-Dibromo-1,4-phenylene)dipyridine is unique due to its bromine atoms, which provide specific reactivity and coordination properties. This makes it particularly useful in the synthesis of MOFs and COFs, where the bromine atoms can be further functionalized to introduce additional properties .

Properties

Molecular Formula

C16H10Br2N2

Molecular Weight

390.07 g/mol

IUPAC Name

4-(2,5-dibromo-4-pyridin-4-ylphenyl)pyridine

InChI

InChI=1S/C16H10Br2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H

InChI Key

PQFVIWWYDZQDFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(C=C2Br)C3=CC=NC=C3)Br

Origin of Product

United States

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